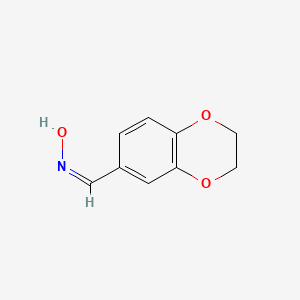

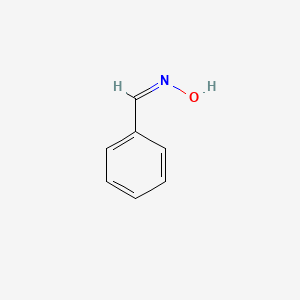

1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-, oxime

Overview

Description

1,4-Benzodioxin-6-carboxaldehyde, also known as 7-Formyl-1,4-benzodioxane or 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, is a chemical compound with the molecular formula C9H8O3 . It is used as a building block in the synthesis of various compounds .

Synthesis Analysis

This compound is used as a building block in the synthesis of tetrahydroisoquinolinones and in the preparation of a benzofuran analog, a potential inhibitor of CAMP-specific phosphodiesterase type IV . It has also been used in the synthesis of (5Z)-5-(2,3-dihydro-1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one . An efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B has been reported .Molecular Structure Analysis

The molecular structure of 1,4-Benzodioxin-6-carboxaldehyde is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

While specific chemical reactions involving 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-, oxime are not detailed in the search results, the compound is noted for its use as a building block in various syntheses .Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.1580 . It has a melting point of 52.0°C to 53.0°C, a boiling point of 105°C (20.0 hPa), and a flash point of 110°C .Scientific Research Applications

Synthesis of Heterocyclic Compounds

"1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-, oxime" serves as a precursor in the synthesis of a wide range of heterocyclic systems. These systems, often incorporating a chromone moiety, exhibit a broad spectrum of biological activities, including anti-mutagenicity, cytotoxicity, inhibition of thymidine phosphorylase, and anti-HIV activity (Sepay & Dey, 2014). The compound's chemical reactivity and versatility make it a valuable tool in the creation of biologically active heterocycles.

Role as Chemical Intermediate

This compound has been explored as an intermediate in the synthesis of monoterpenoid dioxinols, which show promising analgesic activity. The synthesis process involves a two-step approach, including Prins cyclization of isopulegol with benzaldehyde to tetrahydropyran, followed by a ring-rearrangement to dioxinol, showcasing the compound's utility in producing pharmacologically relevant molecules (Štekrová et al., 2017).

Biological Activity

The oxime derivatives of benzaldehyde, closely related to "this compound," have been investigated for their biological activities. Benzaldehyde O-alkyloximes derived from benzaldehydes were prepared and their biological activities were investigated, including the enhancement of phytotoxic activity by the introduction of a fluorine or bromine atom to the benzene ring. These compounds exhibited weak abscisic acid-like activity by inhibiting germination, root growth, and transpiration of higher plants, indicating the compound's potential application in agriculture (Yoshikawa & Doi, 1998).

Safety and Hazards

properties

IUPAC Name |

(NE)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-10-6-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5-6,11H,3-4H2/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTBKHWWMQAHAF-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-c]pyridin-7(6H)-one](/img/structure/B1588102.png)

![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1588114.png)